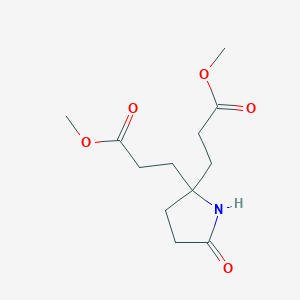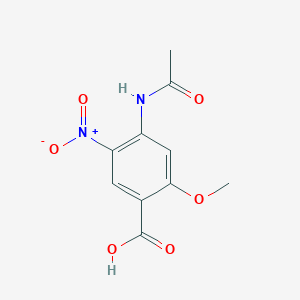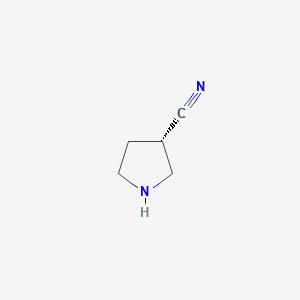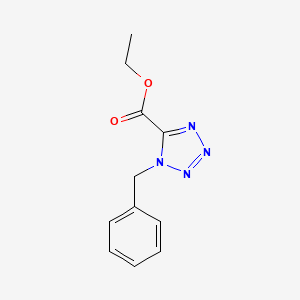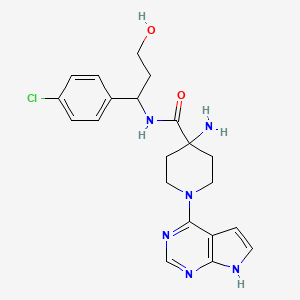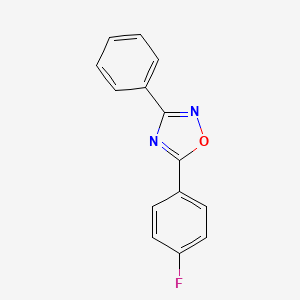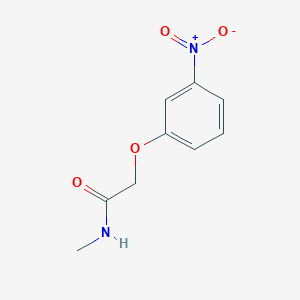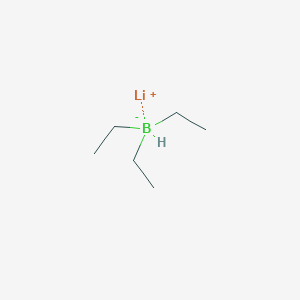
Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is an organoboron compound with the chemical formula ( \text{Li(C}_2\text{H}_5)_3\text{BH} ). It is commonly referred to as a powerful reducing agent used in organometallic and organic chemistry. This compound is typically marketed and used as a solution in tetrahydrofuran (THF) and appears as a colorless to yellow liquid .
Vorbereitungsmethoden
Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is synthesized by the reaction of lithium hydride (LiH) with triethylborane (( \text{Et}_3\text{B} )) in tetrahydrofuran (THF). The reaction proceeds as follows :
[ \text{LiH} + \text{Et}_3\text{B} \rightarrow \text{Li(C}_2\text{H}_5)_3\text{BH} ]
The resulting THF complex is stable indefinitely in the absence of moisture and air. Industrial production methods involve similar synthetic routes, ensuring the compound’s stability and purity for commercial use .
Analyse Chemischer Reaktionen
Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF undergoes a variety of chemical reactions, primarily functioning as a reducing agent. Some of the key reactions include :
Reduction of Alkyl Halides: Alkyl halides are reduced to alkanes.
Reduction of Carbonyl Compounds: Carbonyl compounds, esters, acid chlorides, acid anhydrides, and tertiary amides are reduced to alcohols.
Reduction of Disulfides: Disulfides are reduced to thiols.
Deprotonation of Carboxylic Acids: Carboxylic acids are deprotonated, but the resulting lithium carboxylates are not reduced.
Ring-Opening of Epoxides: Epoxides undergo ring-opening to give alcohols, often with high regio- and stereoselectivity.
Common reagents and conditions used in these reactions include THF as the solvent and room temperature conditions. Major products formed from these reactions are alkanes, alcohols, and thiols .
Wissenschaftliche Forschungsanwendungen
Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF has a wide range of applications in scientific research, including :
Organic Synthesis: It is used as a powerful reducing agent in the synthesis of various organic compounds.
Catalysis: Acts as an efficient catalyst for the hydroboration of aldehydes and ketones, transforming them into primary and secondary alcohols.
Medicinal Chemistry: Utilized in the generation of α,α-difluoroenolates, which are valuable intermediates in the synthesis of fluorinated compounds with potential medicinal applications.
Material Science: Employed in the preparation of specialized materials through selective reductions and deoxygenation reactions.
Wirkmechanismus
The mechanism by which lithiumtriethylborohydride exerts its effects involves the transfer of hydride ions (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable form. The molecular targets include carbonyl groups, alkyl halides, and disulfides, among others. The pathways involved typically include nucleophilic addition and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is often compared with other reducing agents such as lithium borohydride, sodium borohydride, and lithium aluminium hydride. Some similar compounds include :
Lithium Borohydride: A less powerful reducing agent compared to lithiumtriethylborohydride.
Sodium Borohydride: Commonly used for milder reductions.
Lithium Aluminium Hydride: A strong reducing agent but less selective than lithiumtriethylborohydride.
This compound is unique due to its high reactivity and selectivity, making it suitable for reducing sterically hindered substrates and performing selective reductions that other agents cannot achieve .
Eigenschaften
Molekularformel |
C6H16BLi |
|---|---|
Molekulargewicht |
106.0 g/mol |
IUPAC-Name |
lithium;triethylboranuide |
InChI |
InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
WCJAYABJWDIZAJ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[BH-](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


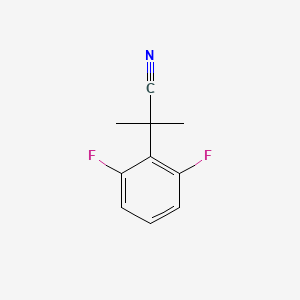

![[3,5-bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B8795127.png)
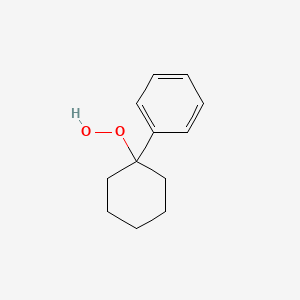
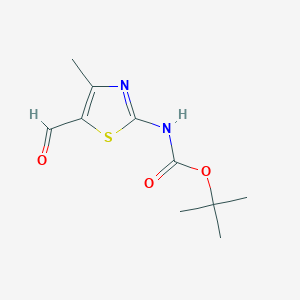
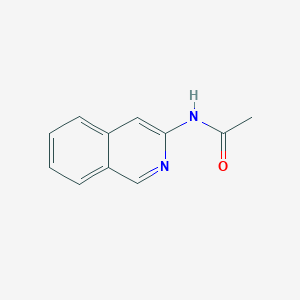
![6-(2-Hydroxyethyl)-5H-indeno[1,2-c]isoquinoline-5,11(6H)-dione](/img/structure/B8795163.png)
